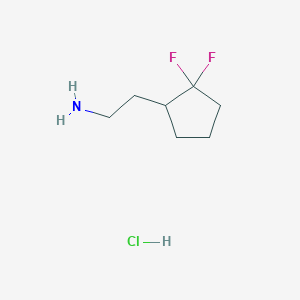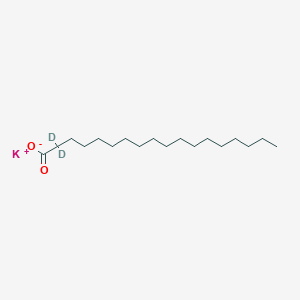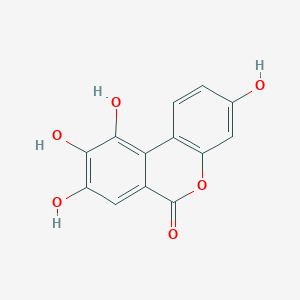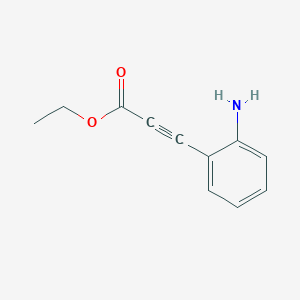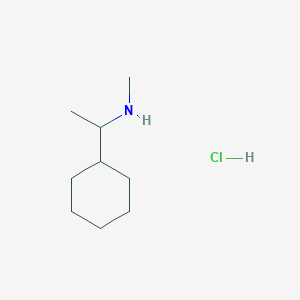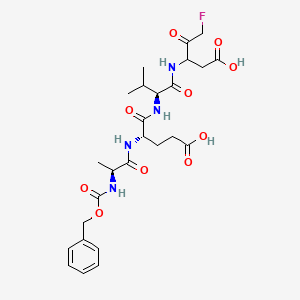![molecular formula C8H7N3O2 B1459321 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine CAS No. 1288998-66-2](/img/structure/B1459321.png)
3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine
Descripción general
Descripción
3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine is a chemical compound with the molecular weight of 177.16 . It is used as a reagent in the synthesis of Cdc7 kinase inhibitors and is also an intermediate in the synthesis of 4-anilinoquinazolines, both of which are potential anticancer agents .
Synthesis Analysis
1H-pyrrolo[2,3-b]pyridine derivatives, including 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine, have been synthesized and evaluated for their biological activities . The 5-position of 1H-pyrrolo[2,3-b]pyridine is close to G485, a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of 1H-pyrrolo[2,3-b]pyridine ring .Molecular Structure Analysis
The molecular structure of 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine is complex, with a pyrrole ring fused to a pyridine . The structure can be further analyzed using tools such as Java or Javascript .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . This suggests that these compounds can undergo chemical reactions that inhibit these receptors, making them potential candidates for cancer therapy .Aplicaciones Científicas De Investigación
Cancer Therapeutics: FGFR Inhibitors
3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is involved in the progression of various cancers . These compounds can inhibit cancer cell proliferation, migration, and invasion, making them promising candidates for cancer therapy.
Antiproliferative Agents
These derivatives exhibit antiproliferative activities against a range of cancer cell lines, including breast cancer cells. They hold potential as lead compounds for the development of novel anticancer drugs .
Apoptosis Induction
In addition to inhibiting cell proliferation, certain derivatives of 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine have been shown to induce apoptosis in cancer cells, which is a desirable effect for cancer treatments .
Kinase Activity Modulation
The compound’s derivatives can modulate kinase activity, particularly targeting the tyrosine kinase domain of FGFR. This modulation is crucial for the development of targeted cancer therapies .
Signal Transduction Pathway Regulation
The FGFR signaling pathway plays a vital role in organ development, cell proliferation, and angiogenesis. Derivatives of 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine can regulate this pathway, offering therapeutic potential for diseases where this pathway is dysregulated .
Lead Compound Optimization
With a low molecular weight and potent activity, these derivatives serve as appealing lead compounds for further optimization in drug development processes .
Synthesis of Anticancer Agents
This compound is used as an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents. It plays a critical role in the development of new therapeutic molecules .
Cdc7 Kinase Inhibitors
It is also a reagent in the synthesis of Cdc7 kinase inhibitors, which are explored as novel cancer therapies. Cdc7 kinase is a key regulator of DNA replication and is implicated in tumorigenesis .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
Based on the activity of similar compounds, it can be inferred that it might interact with its targets (like fgfrs) and inhibit their activity . This inhibition could lead to changes in cellular processes regulated by these targets.
Biochemical Pathways
Fgfrs, which are potential targets of this compound, are involved in various signaling pathways that regulate organ development, cell proliferation, and migration . Therefore, it can be speculated that this compound might affect these pathways.
Result of Action
Based on the known activities of similar compounds, it can be inferred that it might inhibit cell proliferation and induce apoptosis in cells expressing its targets .
Propiedades
IUPAC Name |
3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-3-9-8-7(5)2-6(4-10-8)11(12)13/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQDJDICMFEZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459240.png)
